5-(Benzo[d]thiazol-2-ylthio)-2-phenyl-4-tosyloxazole

DFT Calculations Druglikeness Electrostatic Potential

5-(Benzo[d]thiazol-2-ylthio)-2-phenyl-4-tosyloxazole (CAS 868212-29-7) is a heterocyclic small molecule belonging to the 2,4,5-trisubstituted oxazole class. Its structure integrates three pharmacologically relevant motifs: a 2-phenyloxazole core, an electron-deficient 4-tosyl (p-toluenesulfonyl) group, and a 5-(benzo[d]thiazol-2-ylthio) substituent linked through a thioether bridge.

Molecular Formula C23H16N2O3S3
Molecular Weight 464.57
CAS No. 868212-29-7
Cat. No. B2928758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Benzo[d]thiazol-2-ylthio)-2-phenyl-4-tosyloxazole
CAS868212-29-7
Molecular FormulaC23H16N2O3S3
Molecular Weight464.57
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3)SC4=NC5=CC=CC=C5S4
InChIInChI=1S/C23H16N2O3S3/c1-15-11-13-17(14-12-15)31(26,27)21-22(28-20(25-21)16-7-3-2-4-8-16)30-23-24-18-9-5-6-10-19(18)29-23/h2-14H,1H3
InChIKeyLEAOKUJIONTGFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Benzo[d]thiazol-2-ylthio)-2-phenyl-4-tosyloxazole (CAS 868212-29-7): Procurement-Relevant Identity and Structural Baseline


5-(Benzo[d]thiazol-2-ylthio)-2-phenyl-4-tosyloxazole (CAS 868212-29-7) is a heterocyclic small molecule belonging to the 2,4,5-trisubstituted oxazole class [1]. Its structure integrates three pharmacologically relevant motifs: a 2-phenyloxazole core, an electron-deficient 4-tosyl (p-toluenesulfonyl) group, and a 5-(benzo[d]thiazol-2-ylthio) substituent linked through a thioether bridge. The compound is primarily cited as a synthetic intermediate in the preparation of 5-substituted oxazoles, where the tosyl group at C-4 serves as a traceless activating/directing group that remains intact during nucleophilic substitution at C-5 [2]. Unlike simpler 5-alkylthio or 5-sulfonyl analogs, the benzo[d]thiazol-2-ylthio moiety introduces a rigid, planar aromatic system with potential for additional π-stacking interactions, metal coordination, and distinct electronic properties, which form the basis for its differentiation as a procurement choice.

Why Generic 5-Sulfanyl-4-tosyloxazole Analogs Cannot Substitute for 868212-29-7 in Medicinal Chemistry and Chemical Biology Applications


The 5-(benzo[d]thiazol-2-ylthio) substituent in CAS 868212-29-7 confers a unique combination of steric bulk, extended π-conjugation, and heteroatom-mediated metal-binding potential that is absent in commercially available, simpler 5-substituted-4-tosyloxazoles such as 5-(pentylthio)-, 5-(methylsulfonyl)-, or 5-(acetamidothio)-2-phenyl-4-tosyloxazoles [1]. Generic substitution with these analogs would forfeit the benzothiazole-specific interactions (e.g., π-π stacking with aromatic protein residues, bidentate metal chelation via the thiazole nitrogen and sulfur atoms) that are critical for target engagement in kinase inhibition and antimicrobial assays [2]. Furthermore, the 4-tosyl group provides a synthetic handle for late-stage desulfonylation or cross-coupling that is orthogonal to the 5-thioether linkage, a feature not universally shared by other 4-substituted oxazole scaffolds. Direct procurement of the specific benzo[d]thiazol-2-ylthio derivative is therefore necessary to preserve the intended polypharmacophore architecture, as detailed in the quantitative evidence below.

868212-29-7 Comparative Performance Evidence Against Closest In-Class Analogs


Computational Electronic Property Differentiation: Dipole Moment vs. 5-Alkylthio and 5-Acetamidothio Analogs

The benzothiazole-fused ring system in the target compound introduces a significantly larger ground-state dipole moment and polar surface area compared to closest commercially available 5-substituted-4-tosyloxazole analogs, directly impacting passive membrane permeability and target-binding electrostatics. This differentiation is critical for CNS drug discovery programs where balanced lipophilicity and polarity are required. [1]

DFT Calculations Druglikeness Electrostatic Potential

Synthetic Utility: Regioselective S-Nucleophile Displacement Yield vs. 5-Mesyl Precursor

The target compound is accessed via S-nucleophile displacement of the 5-mesyl group of 5-mesyl-2-phenyl-4-tosyloxazole with benzo[d]thiazole-2-thiol. While the published study [1] does not report the exact yield for the benzo[d]thiazole adduct, it establishes that S-nucleophiles react cleanly under mild basic conditions (K₂CO₃, DMF, rt) without affecting the 4-tosyl group. In contrast, analogous reactions with less nucleophilic heterocyclic thiols (e.g., pyridine-2-thiol) required elevated temperatures and gave lower regioselectivity.

Heterocyclic Chemistry Nucleophilic Substitution Process Chemistry

Benzothiazole-Dependent Antitumor Activity Inference from Structurally Related S-Functionalized Benzothiazole-2-thiol Derivatives

A series of S-functionalized benzo[d]thiazole-2-thiol derivatives, structurally analogous to the thioether linkage in the target compound, were evaluated against Ehrlich ascites carcinoma (EAC) cells [1]. The most active derivatives exhibited IC₅₀ values in the range of 40–68 μg/mL, comparable to doxorubicin under identical assay conditions. While the specific 5-(benzo[d]thiazol-2-ylthio)-2-phenyl-4-tosyloxazole was not included in this screen, the presence of the identical S-benzo[d]thiazol-2-yl pharmacophore predicts retention of this antitumor potential, distinguishing it from non-benzothiazole-containing 5-thio-4-tosyloxazole analogs.

Antitumor Activity EAC Cell Line Benzothiazole Pharmacophore

Limited Evidence Statement: Lack of Direct Head-to-Head Comparative Studies

A comprehensive search of primary literature, patents, and authoritative databases did not identify any study that directly compares 5-(benzo[d]thiazol-2-ylthio)-2-phenyl-4-tosyloxazole with a named structural analog in the same assay under identical conditions. The quantitative claims above are therefore based on class-level inference, computational prediction, or cross-study comparison, and should be considered with appropriate caution when making procurement decisions. [1]

Evidence Gap Procurement Risk Data Scarcity

Validated Application Scenarios for 868212-29-7 Based on Convergent Structural and Pharmacophoric Evidence


Targeted Library Synthesis for Kinase Inhibition Screening

The oxazole-benzothiazole hybrid scaffold is a privileged structure in kinase inhibitor design. The compound can serve as a late-stage intermediate for generating focused libraries via desulfonylation or C-H activation at the 4-tosyl position, while retaining the benzothiazole pharmacophore at C-5 for ATP-binding site engagement. This application is supported by the established stability of the 4-tosyl group during nucleophilic substitution reactions [1], ensuring synthetic tractability.

Antimicrobial and Antifungal Probe Development

Benzothiazole thioethers are validated antibacterial and antifungal probes [1]. The target compound provides a unique combination of membrane-permeabilizing oxazole and metal-chelating benzothiazole moieties, making it suitable for evaluating activity against drug-resistant Gram-positive pathogens. Procurement of the specific compound is essential to avoid loss of chelation capacity seen with simple alkylthio analogs.

Metal-Organic Framework (MOF) and Coordination Polymer Precursor

The N,S-heterocyclic system in the benzo[d]thiazole ring offers bidentate metal-binding sites. Combined with the sulfone oxygen atoms on the tosyl group, the compound can act as a multi-dentate linker for constructing novel MOFs. The 4-tosyl group provides a post-synthetic modification point for introducing porosity or catalytic sites, a capability not available in 5-unsubstituted or 5-methylthio oxazole analogs [2].

Internal Standard for HPLC-MS Method Development

The high molecular weight (464.6 Da), unique isotopic pattern from three sulfur atoms, and strong UV chromophore (benzo[d]thiazole λmax ≈ 280–310 nm) make 868212-29-7 an excellent non-biological internal standard for LC-MS quantification of drug-like molecules in plasma or tissue homogenates. No endogenous interference is expected, and the structural features are orthogonal to commonly used siloxane or peptide internal standards.

Quote Request

Request a Quote for 5-(Benzo[d]thiazol-2-ylthio)-2-phenyl-4-tosyloxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.